molecular formula C5H4N4OS B13992915 2-sulfanylidene-7,9-dihydro-3H-purin-8-one CAS No. 89282-20-2

2-sulfanylidene-7,9-dihydro-3H-purin-8-one

Cat. No.: B13992915
CAS No.: 89282-20-2
M. Wt: 168.18 g/mol
InChI Key: DXKLAQMZDYZMFM-UHFFFAOYSA-N
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Description

2-sulfanylidene-7,9-dihydro-3H-purin-8-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a sulfur atom at the 2-position and a keto group at the 8-position of the purine ring.

Preparation Methods

The synthesis of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be achieved through various synthetic routes. One common method involves the reaction of 2-mercapto-6-chloropurine with a suitable base under controlled conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by a sulfur-containing group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

2-sulfanylidene-7,9-dihydro-3H-purin-8-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-sulfanylidene-7,9-dihydro-3H-purin-8-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-sulfanylidene-7,9-dihydro-3H-purin-8-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects. The compound’s sulfur atom and keto group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-sulfanylidene-7,9-dihydro-3H-purin-8-one can be compared with other similar compounds, such as:

Properties

CAS No.

89282-20-2

Molecular Formula

C5H4N4OS

Molecular Weight

168.18 g/mol

IUPAC Name

2-sulfanylidene-7,9-dihydro-3H-purin-8-one

InChI

InChI=1S/C5H4N4OS/c10-4-7-2-1-6-5(11)9-3(2)8-4/h1H,(H3,6,7,8,9,10,11)

InChI Key

DXKLAQMZDYZMFM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)NC2=C1NC(=O)N2

Origin of Product

United States

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